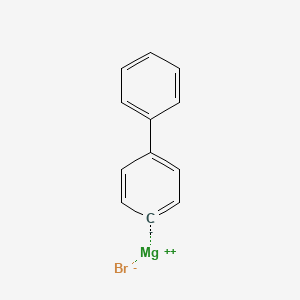

4-Biphenylmagnesium bromide

Descripción

Historical Development and Profound Significance of Grignard Reagents in Organic Synthesis

In 1900, French chemist François Auguste Victor Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. wikipedia.orgthermofisher.com This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis. wikipedia.orgebsco.comacs.org These compounds, now known as Grignard reagents, provided a versatile and straightforward method for forming new carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler starting materials. thermofisher.comebsco.comnumberanalytics.com The Grignard reaction, in its classic sense, involves the addition of these organomagnesium halides to aldehydes and ketones, yielding secondary and tertiary alcohols, respectively. wikipedia.orgthermofisher.com However, the scope of Grignard reagents extends far beyond this initial application, making them one of the most widely used classes of organometallic reagents in modern chemistry. ebsco.comacs.org Their importance is underscored by their widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com

Fundamental Principles of Organomagnesium Chemistry

Grignard reagents are generally represented by the formula R-Mg-X, where R is an organic group (alkyl or aryl), and X is a halogen (bromine, chlorine, or iodine). wikipedia.org The carbon-magnesium bond in a Grignard reagent is highly polar, which results in the carbon atom having significant nucleophilic character. thermofisher.com This "umpolung" or reversal of polarity of the carbon atom is the key to the reactivity of Grignard reagents, allowing them to act as strong carbon-based nucleophiles and bases. allen.in

The preparation of Grignard reagents must be conducted under anhydrous (water-free) conditions because they react readily with protic solvents like water, which would neutralize the reagent. wikipedia.org Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are typically used because they are aprotic and effectively solvate the magnesium center, stabilizing the Grignard reagent. numberanalytics.comlibretexts.org In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the dialkyl- or diarylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂). libretexts.org

Positioning of 4-Biphenylmagnesium Bromide within the Scope of Aryl Grignard Reagents

This compound (C₆H₅C₆H₄MgBr) is classified as an aryl Grignard reagent. ucalgary.ca In this category, the magnesium halide is attached to an aromatic ring system, in this case, a biphenyl (B1667301) group. cymitquimica.com Aryl Grignard reagents are formed from aryl halides and share the same fundamental reactivity as their alkyl counterparts, serving as potent nucleophiles in a variety of chemical transformations. ucalgary.ca They are particularly important for creating new bonds between aromatic rings and other carbon-based functional groups. beilstein-journals.org this compound is a valuable reagent for introducing the 4-biphenyl moiety into a molecule, a structural motif present in many advanced materials and biologically active compounds. atomfair.com

Structure

3D Structure of Parent

Propiedades

Número CAS |

3315-91-1 |

|---|---|

Fórmula molecular |

C12H9BrMg |

Peso molecular |

257.41 g/mol |

Nombre IUPAC |

magnesium;phenylbenzene;bromide |

InChI |

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |

Clave InChI |

JWQLJPBJNSPKSG-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |

Solubilidad |

not available |

Origen del producto |

United States |

Synthesis Methodologies for 4 Biphenylmagnesium Bromide

Conventional Grignard Reagent Formation from 4-Bromobiphenyl (B57062)

C₁₂H₉Br + Mg → C₁₂H₉MgBr

This process, while straightforward in principle, requires careful control of reaction conditions to ensure efficient and safe execution.

Strategies for Magnesium Activation and Surface Preparation

A critical challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide (MgO). wikipedia.orgmnstate.edu This layer inhibits the reaction with the organic halide. wikipedia.org Several strategies have been developed to overcome this issue and activate the magnesium surface:

Mechanical Methods: Physically disrupting the MgO layer can expose fresh, reactive magnesium. This can be achieved by crushing magnesium pieces in situ, rapid stirring, or sonication. wikipedia.orgstackexchange.comresearchgate.net

Chemical Activation: The use of activating agents is a common and effective approach. Small amounts of iodine (I₂), methyl iodide, or 1,2-dibromoethane (B42909) are frequently added to initiate the reaction. wikipedia.orgwvu.edujove.com 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual indicator of activation. wikipedia.orgwvu.edu The reaction with 1,2-dibromoethane can be represented as: Mg + BrCH₂CH₂Br → C₂H₄ + MgBr₂. wikipedia.org

Pre-treatment: Heating the magnesium turnings, sometimes in the presence of a crystal of iodine, can help remove the oxide layer and any adsorbed moisture. researchgate.net

| Activation Method | Description | Key Advantages |

| Mechanical Crushing | Physically breaking the magnesium turnings to expose a fresh surface. mnstate.eduresearchgate.net | Simple and effective for small-scale reactions. mnstate.edu |

| Sonication | Using ultrasound to clean and activate the magnesium surface. wikipedia.orgresearchgate.net | Can be used to initiate sluggish reactions. researchgate.net |

| Iodine | Adding a small crystal of iodine to the reaction mixture. wikipedia.orgmnstate.edujove.com | Acts as both an activator and an indicator. mnstate.edu |

| 1,2-Dibromoethane | Addition of a small amount to react with and remove the MgO layer. wikipedia.orgwvu.edu | Reaction produces ethylene gas, signaling initiation. wikipedia.org |

Influence of Activating Agents and Additives (e.g., LiCl, 1,2-dibromoethane) on Reaction Initiation and Efficiency

As mentioned, activating agents like 1,2-dibromoethane are crucial for initiating the Grignard reaction by cleaning the magnesium surface. wikipedia.orgstackexchange.comwvu.edu The amount of magnesium consumed by these activators is generally insignificant. wikipedia.orgstackexchange.com

In addition to traditional activators, certain additives can significantly improve the efficiency and scope of Grignard reagent synthesis. Lithium chloride (LiCl) has emerged as a particularly beneficial additive, especially in halogen-magnesium exchange reactions. The use of iPrMgCl·LiCl, often referred to as a "turbo Grignard" reagent, can accelerate the formation of functionalized arylmagnesium compounds. organic-chemistry.orgresearchgate.netclockss.org

The presence of LiCl is believed to break down polymeric Grignard reagent aggregates, forming more reactive monomeric species. organic-chemistry.orgnih.gov This leads to several advantages:

Increased Reaction Rates: The Br/Mg exchange reaction is significantly accelerated, allowing for reactions to proceed at lower temperatures. organic-chemistry.org

Improved Functional Group Tolerance: The milder reaction conditions enabled by LiCl allow for the preparation of Grignard reagents containing sensitive functional groups. organic-chemistry.orgclockss.org

Enhanced Solubility: LiCl can help to solubilize the Grignard reagent, leading to more homogeneous reaction mixtures. nih.gov

Alternative Synthetic Routes to Aryl Organomagnesium Reagents

While the direct reaction of an aryl halide with magnesium is the most common method, alternative routes exist for the preparation of aryl Grignard reagents like 4-biphenylmagnesium bromide, offering advantages in specific contexts.

Halogen-Magnesium Exchange Reactions

Halogen-magnesium exchange provides a powerful method for preparing functionalized Grignard reagents that may be difficult to synthesize via the conventional method. harvard.eduscribd.com This reaction involves the transfer of a magnesium atom from a pre-formed Grignard reagent to an organic halide. wikipedia.org A common reagent used for this purpose is isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex. organic-chemistry.orgharvard.edu

The general reaction is as follows: Ar-X + i-PrMgY → Ar-MgY + i-PrX (where X and Y are halogens)

This method offers several key benefits:

High Functional Group Tolerance: The exchange reaction can be carried out at low temperatures (below 0 °C), which allows for the presence of functional groups that would typically react with Grignard reagents, such as esters and nitriles. jove.comharvard.edu

Chemoselectivity: It is possible to selectively perform the exchange on more reactive halogens. For instance, an aryl iodide can undergo exchange in the presence of an aryl bromide. jove.com

Regioselectivity: The exchange can be directed to specific positions on an aromatic ring, for example, ortho to a chelating group. scribd.com

The use of iPrMgCl·LiCl has been shown to be particularly effective for the Br/Mg exchange with aryl bromides, including for the synthesis of functionalized arylmagnesium reagents. organic-chemistry.orgclockss.org

Reductive Transmetalation Approaches

Reductive transmetalation is another alternative route for the synthesis of Grignard reagents. This method involves the reaction of magnesium with an organometallic compound of a different metal, such as an organozinc compound. wikipedia.org This approach can be particularly useful for preparing Grignard reagents that are challenging to make via the conventional method due to side reactions. wikipedia.org The general principle involves the transfer of the organic group from a less electropositive metal to the more electropositive magnesium.

An example of reductive transmetalation is the reaction of an organozinc compound with magnesium: R-ZnX + Mg → R-MgX + Zn

This method has been successfully employed for the synthesis of adamantane-based Grignard reagents, which are difficult to prepare from the corresponding alkyl halide and magnesium. wikipedia.org While less common for the synthesis of simple aryl Grignards like this compound, it represents a viable synthetic strategy in specific cases where direct magnesiation or halogen-magnesium exchange is problematic.

Mechanistic Investigations into this compound Formation

The formation of this compound, a Grignard reagent, from 4-bromobiphenyl and magnesium metal is a complex heterogeneous reaction that occurs on the surface of the magnesium. Mechanistic studies have been crucial in elucidating the intricate steps involved in this transformation, moving from early proposals to more detailed models supported by kinetic and spectroscopic evidence. The prevailing understanding points towards a mechanism initiated by electron transfer from the magnesium metal to the aryl halide.

Single-Electron Transfer Mechanisms in Grignard Reagent Genesis

The formation of Grignard reagents, including this compound, is widely accepted to proceed through a single-electron transfer (SET) mechanism. figshare.commnstate.edu This process is initiated on the surface of the magnesium metal. The reaction between an organic halide, such as 4-bromobiphenyl, and magnesium is not a concerted process but rather involves the formation of radical intermediates. mnstate.eduwisc.edu

The initial step involves the transfer of a single electron from the magnesium surface to the antibonding orbital of the carbon-bromine bond in 4-bromobiphenyl. This transfer results in the formation of a radical anion, [4-bromobiphenyl]•⁻. This species is unstable and rapidly dissociates to form a 4-biphenyl radical (C₆H₅C₆H₄•) and a bromide anion (Br⁻).

Initial SET: C₆H₅C₆H₄Br + Mg → [C₆H₅C₆H₄Br]•⁻ + Mg•⁺

Dissociation: [C₆H₅C₆H₄Br]•⁻ → C₆H₅C₆H₄• + Br⁻

Second SET: C₆H₅C₆H₄• + Mg•⁺ → C₆H₅C₆H₄⁻ + Mg²⁺

Recombination: C₆H₅C₆H₄⁻ + Mg²⁺ + Br⁻ → C₆H₅C₆H₄MgBr

The presence of radical intermediates in Grignard reagent formation can lead to side products. For instance, the coupling of two 4-biphenyl radicals can form quaterphenyl. However, the rapid sequence of reactions on the magnesium surface generally ensures a high yield of the desired Grignard reagent. The solvent, typically an ether like tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom. wisc.edu

Kinetic Studies and Reaction Rate Determinants

Research by Whitesides and colleagues on the reaction of substituted aryl bromides with magnesium has shown that the reaction kinetics are complex and can be influenced by several factors, including the nature of the aryl group, the solvent, and the condition of the magnesium surface. harvard.edu For the reaction of aryl bromides with magnesium, the rate-determining step is often considered to be the initial single-electron transfer from the magnesium to the aryl bromide. canterbury.ac.nz

A calorimetric investigation into the formation of Grignard reagents from bromobenzene (B47551) derivatives revealed that the reaction is first order with respect to the concentration of the bromobenzene derivative and zero order with respect to the concentration of magnesium, as long as the magnesium is in excess and its surface is not passivated. hzdr.de This suggests that the rate is primarily dependent on the diffusion of the aryl bromide to the active sites on the magnesium surface.

The following table summarizes key factors that determine the reaction rate of Grignard reagent formation:

| Factor | Influence on Reaction Rate | Rationale |

| Magnesium Surface | High surface area and activation are critical. | The reaction is heterogeneous and occurs on the magnesium surface. A larger, clean surface provides more active sites for the reaction to initiate. mnstate.edu |

| Solvent | Ethereal solvents like THF are essential. | Solvents like THF stabilize the forming Grignard reagent through coordination, preventing its decomposition and facilitating its formation. wisc.edu |

| Aryl Halide Structure | The nature of the halide and substituents on the aromatic ring affects the rate. | The ease of the C-Br bond cleavage and the electron affinity of the aryl group influence the rate of the initial SET step. |

| Temperature | An initiation temperature is often required, but excessive heat can promote side reactions. | The initial activation energy barrier must be overcome. However, higher temperatures can increase the rate of side reactions like Wurtz coupling. libretexts.org |

| Concentration | The reaction is typically first order in the aryl halide. | The rate is dependent on the availability of the organic halide to react at the magnesium surface. hzdr.de |

In the specific case of 4-bromobiphenyl, the presence of the second phenyl ring can influence the electronic properties of the molecule, but the general kinetic principles for aryl Grignard formation are expected to hold true. The initiation of the reaction, which involves overcoming an activation barrier, is a critical step, and once initiated, the reaction often proceeds at a rate determined by the mass transport of the 4-bromobiphenyl to the magnesium surface.

Reactivity Profiles and Mechanistic Investigations of 4 Biphenylmagnesium Bromide

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

4-Biphenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. atomfair.com The reactivity of these reagents stems from the polarized carbon-magnesium bond, which imparts a nucleophilic character on the carbon atom, enabling it to attack electrophilic centers. wisc.edu

General Nucleophilic Addition Pathways to Electrophilic Centers

The fundamental reaction pathway of this compound involves the nucleophilic addition of the 4-biphenylyl group to an electrophilic carbon. libretexts.org This process is particularly effective with carbonyl compounds, where the electron-deficient carbon of the C=O double bond serves as the electrophilic target. wisc.educhemguide.co.uk The biphenylyl group, acting as a carbanion equivalent, attacks the carbonyl carbon, leading to the formation of a new carbon-carbon single bond. wisc.edulibretexts.org This initial addition results in a magnesium alkoxide intermediate, which upon subsequent acidic workup, is protonated to yield the corresponding alcohol. wisc.edu The general mechanism involves the attack of the nucleophilic carbon on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org

Diverse Reactivity with Carbonyl Compounds and Other Electrophiles

The versatility of this compound is demonstrated by its reactions with a variety of carbonyl compounds and other electrophiles. atomfair.com The nature of the carbonyl compound dictates the class of alcohol produced. libretexts.org For instance, reaction with formaldehyde (B43269) yields a primary alcohol, aldehydes afford secondary alcohols, and ketones result in the formation of tertiary alcohols. chemguide.co.uklibretexts.org Esters can also react with Grignard reagents, typically requiring two equivalents of the reagent, to produce tertiary alcohols where two identical aryl groups from the Grignard reagent are introduced. libretexts.org

Beyond simple carbonyls, this compound can participate in more complex transformations. For example, its reaction with cyclopropyl (B3062369) ketone, followed by treatment with aqueous hydrogen bromide, leads to a ring-cleavage product rather than the expected tertiary alcohol, demonstrating the influence of substrate structure on the reaction outcome. scitcentral.com

Catalyzed Cross-Coupling Reactions Involving this compound

This compound is a key participant in various metal-catalyzed cross-coupling reactions, which are powerful methods for constructing biaryl systems and other complex organic frameworks. atomfair.comasianpubs.org Iron-catalyzed reactions, in particular, have emerged as a cost-effective and environmentally friendly alternative to methods using more precious metals. acgpubs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron salts, such as iron(III) chloride (FeCl₃), have proven to be highly effective catalysts for the cross-coupling of this compound with organic halides. asianpubs.org These reactions are often characterized by high yields and short reaction times. asianpubs.org A proposed catalytic cycle for iron-catalyzed cross-coupling reactions involves the formation of a low-valent iron species, which then undergoes oxidative addition with the organic halide. Subsequent reaction with the Grignard reagent and reductive elimination affords the cross-coupled product and regenerates the active catalyst. acgpubs.orgpku.edu.cn

Substrate Scope and Functional Group Compatibility

Iron-catalyzed cross-coupling reactions utilizing this compound have been successfully applied to a range of alkyl halides. asianpubs.org Research has demonstrated the coupling of this Grignard reagent with various primary and secondary alkyl bromides, leading to the formation of the corresponding 4-alkylbiphenyls in good yields. asianpubs.orgasianpubs.org

The methodology has also been extended to more complex systems. For instance, it has been used in the dicarbofunctionalization of electron-rich alkenes, where this compound, an alkyl halide, and a vinyl ether are coupled in a three-component reaction. nih.govrsc.org This transformation has shown compatibility with a variety of alkyl halides, including those containing fluorine atoms, which is significant for pharmaceutical applications. rsc.org The reaction also works with alkyl chlorides, albeit sometimes with lower yields compared to the corresponding iodides. rsc.org

Optimization of Catalytic Conditions and Ligand Effects (e.g., TMEDA)

The efficiency of iron-catalyzed cross-coupling reactions is often highly dependent on the reaction conditions, including the choice of catalyst, solvent, and additives. One crucial additive that has been extensively studied is N,N,N',N'-tetramethylethylenediamine (TMEDA). asianpubs.orgasianpubs.org

In the iron-catalyzed cross-coupling of alkyl halides with this compound, the presence of TMEDA has been shown to be critical for achieving high yields. asianpubs.orgasianpubs.org Optimization studies revealed that using approximately 5 mol% of FeCl₃ and 1.3 equivalents of TMEDA relative to the alkyl halide at -5 °C provides the highest yields of the coupling products. asianpubs.org In the absence of TMEDA, the reaction yield is significantly lower. asianpubs.org Other tertiary monoamines like triethylamine (B128534) and N-methyl morpholine (B109124) were found to be ineffective, highlighting the specific role of the bidentate ligand TMEDA. asianpubs.org

The following table summarizes the optimization of the iron-catalyzed cross-coupling reaction between an alkyl halide and this compound, demonstrating the significant effect of TMEDA.

| Entry | Additive | Yield (%) |

| 1 | None | 2.1 |

| 2 | Triethylamine | Low |

| 3 | N-methyl morpholine | Low |

| 4 | TMEDA | High |

| Table based on findings from a study on the optimization of reaction conditions. asianpubs.org |

The use of TMEDA has also been found to be beneficial in other iron-catalyzed reactions involving Grignard reagents, sometimes in stoichiometric or even excess amounts, to enhance reaction efficiency. rsc.orgnih.gov

Proposed Mechanistic Cycles in Iron Catalysis (e.g., Fe(0)/Fe(II) or Fe(II)/Fe(IV))

The mechanism of iron-catalyzed cross-coupling reactions involving Grignard reagents is complex and remains a subject of considerable investigation. Unlike the more predictable cycles of palladium catalysis, iron can exist in various oxidation states, leading to multiple plausible mechanistic pathways. The specific cycle in operation is often influenced by the nature of the Grignard reagent, the substrate, and the reaction conditions. For Grignard reagents like this compound, which lack β-hydrides, the proposed mechanisms often diverge from those with β-hydride-containing counterparts. soci.org

Several catalytic cycles have been proposed, with the most prominent involving Fe(0)/Fe(II) and Fe(II)/Fe(IV) redox couples. soci.orghud.ac.uk Seminal work in the field suggested that the reduction of iron(II) or iron(III) salts by the Grignard reagent generates a catalytically active, low-valent iron species. acs.org One proposed pathway involves the formation of a highly reduced Fe(-II) species, described as an "inorganic Grignard reagent," which is considered a highly active catalyst. soci.org

Fe(0)/Fe(II) Cycle: A commonly proposed cycle begins with an Fe(0) species. This species undergoes oxidative addition with the alkyl halide (R-X) to form an alkyl-Fe(II)-halide intermediate. Subsequent transmetalation with the Grignard reagent (Ar-MgBr), such as this compound, introduces the aryl group. The resulting dialkyl/aryl-Fe(II) complex then undergoes reductive elimination to furnish the cross-coupled product (Ar-R) and regenerate the active Fe(0) catalyst. lookchem.com

Fe(II)/Fe(IV) Cycle: An alternative pathway involves an Fe(II)/Fe(IV) catalytic cycle. rsc.org In this proposed mechanism, an Fe(II) species reacts with the Grignard reagent. A key feature of this cycle is the potential for a metalate mechanism. rsc.org While less commonly invoked for simple aryl-alkyl couplings, the accessibility of higher oxidation states like Fe(IV) is a point of mechanistic discussion, particularly concerning the role of additives like fluoride. soci.org Experimental and computational studies continue to explore the viability and intermediates of these higher oxidation state cycles. epfl.ch

The precise nature of the active iron catalyst is often debated, with possibilities ranging from well-defined low-valent species to more complex ferrate complexes or even iron clusters. nih.gov The reduction of the iron precatalyst, for instance Fe(acac)₃, by the Grignard reagent is a critical initiation step, but the exact stoichiometry of this reduction and the resulting iron species can vary. soci.org For example, the reaction of FeCl₂ with excess methylmagnesium bromide can lead to species with a formal Fe(-II) oxidation state. soci.org The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for achieving high reactivity, likely by stabilizing the active iron species and influencing the catalytic cycle. asianpubs.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a cost-effective and efficient alternative to palladium-based systems for forming carbon-carbon bonds with Grignard reagents like this compound. bohrium.com

Scope of Alkyl Halide Substrates and Reaction Efficiencies

Copper catalysts have demonstrated high efficacy in coupling aryl Grignard reagents with a variety of alkyl halides. bohrium.com The efficiency of these reactions allows for the coupling of this compound with primary and secondary alkyl halides, including bromides, chlorides, and tosylates. nih.govorganic-chemistry.org The use of copper or copper oxide nanoparticles has also been shown to effectively catalyze the cross-coupling of alkyl bromides and chlorides with Grignard reagents, exhibiting a broad substrate scope and good functional group tolerance. rsc.org

Research has shown successful couplings with both simple and functionalized alkyl halides. For instance, a copper-based method proved highly efficient for the cross-coupling of various alkyl electrophiles with secondary and tertiary alkyl Grignard reagents, highlighting a broad substrate scope. nih.gov In a study on the three-component dicarbofunctionalization of vinyl ethers, this compound was successfully coupled with various alkyl halides in the presence of an iron catalyst, but the principles extend to copper systems which also facilitate such transformations. rsc.orgnih.gov

| Entry | Alkyl Halide (R-X) | Catalyst System | Yield (%) | Reference |

| 1 | 1-Bromododecane | CuI | 90 | researchgate.net |

| 2 | Cyclohexyl Bromide | CuI / TMEDA / LiOMe | High | organic-chemistry.org |

| 3 | 1-Bromo-3-phenylpropane | Cu/Unsaturated Hydrocarbon | High TON | acs.org |

| 4 | Geranylgeranyl Bromide | Cu(II) | 24 | gatech.edu |

| 5 | Secondary Alkyl Tosylate | CuI / TMEDA / LiOMe | High | nih.gov |

Impact of Copper Salts and Additives on Reactivity

The choice of copper salt and additives significantly influences the outcome of the cross-coupling reaction. bohrium.com Common copper sources include CuI, CuCl₂, CuCN, and copper nanoparticles. asianpubs.orgbohrium.comrsc.org The addition of ligands or salts can dramatically improve yields and prevent side reactions.

Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used and have been shown to be critical for the success of certain couplings, particularly with secondary alkyl electrophiles. organic-chemistry.org Lithium salts, such as LiCl in the form of CuCN·2LiCl, can enhance the solubility and reactivity of organocopper intermediates, leading to higher yields. mdpi.com In some systems, unsaturated hydrocarbons like 1,3-butadiene (B125203) have been employed as additives to suppress β-hydride elimination, a common side reaction that can reduce efficiency and degrade the catalyst. acs.org The use of LiOMe in conjunction with CuI/TMEDA has also been identified as crucial for facilitating the coupling of secondary alkyl electrophiles. organic-chemistry.org

Mechanistic Insights into Copper-Mediated Cross-Couplings

While detailed mechanistic studies on copper-catalyzed cross-couplings are less common than for palladium, several general pathways have been proposed. bohrium.com The catalytic cycle is generally believed to initiate with the transmetalation of the Grignard reagent (Ar-MgBr) with a Cu(I) salt to form an organocopper(I) species (Ar-Cu). organic-chemistry.org

This organocopper intermediate then reacts with the alkyl halide (R-X). Two primary mechanisms are considered for this step: oxidative addition followed by reductive elimination, or an Sₙ2-type pathway. The oxidative addition pathway would involve the formation of a transient Cu(III) intermediate (Ar-Cu(III)-R(X)), which then reductively eliminates the product Ar-R. organic-chemistry.org This Cu(I)/Cu(III) cycle is a frequently discussed possibility. Alternatively, the reaction can proceed via an "oxidase-type" mechanism involving two distinct redox half-reactions. rsc.org For couplings involving secondary alkyl halides, an Sₙ2 mechanism with inversion of configuration at the carbon center has been demonstrated, providing a method for stereocontrolled C-C bond formation. organic-chemistry.org The exact mechanism can be substrate-dependent, but the initial formation of an organocopper species via transmetalation is a common and accepted first step. bohrium.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in coupling Grignard reagents like this compound with various electrophiles is well-established. The key to the high efficiency and broad applicability of these reactions lies in the continuous development of sophisticated ligand systems. nih.gov

Development of Ligand Systems for Enhanced Reactivity and Selectivity

The evolution of palladium-catalyzed cross-coupling has been largely driven by ligand design. nih.govscispace.com While simple triarylphosphine ligands were used historically, the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has revolutionized the field. nih.govscispace.com These advanced ligands enhance the rates of key elementary steps in the catalytic cycle, namely oxidative addition and reductive elimination. scispace.com

Bulky, Electron-Rich Phosphine Ligands: A major breakthrough was the introduction of dialkylbiarylphosphine ligands, often referred to as "Buchwald-type" ligands. nih.govscispace.com These ligands, such as SPhos and CyJohnPhos, feature sterically demanding and electron-donating groups that promote the formation of highly active, monoligated Pd(0) species. scispace.comresearchgate.net This increased reactivity allows for the coupling of challenging substrates, including sterically hindered partners and less reactive aryl chlorides, often at room temperature. scispace.comrsc.org The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific applications. scispace.com For instance, dihydroxyterphenylphosphine (DHTP) ligands have been developed to accelerate reactions at the position ortho to a hydroxyl group, enabling site-selective couplings. scispace.com

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful class of ligands for palladium catalysis. They are strong σ-donors and often form very stable palladium complexes. Sterically hindered NHC ligands, such as IPr, have been shown to promote highly selective cross-coupling reactions. For example, a Pd/IPr system can achieve C4-selective coupling of 2,4-dichloropyridines with Grignard reagents, overriding the conventional preference for reaction at the C2 position. nih.gov This demonstrates "catalyst-controlled" selectivity, where the ligand dictates the site of reaction rather than the inherent electronic properties of the substrate. scispace.comnih.gov

The development of specialized ligands has led to the creation of stable, well-defined palladium precatalysts that improve the reliability and efficiency of cross-coupling reactions. nih.gov These advancements continue to expand the scope and utility of palladium-catalyzed transformations involving Grignard reagents like this compound.

Explorations of Other Advanced Reactions and Transformations

Recent advancements have explored the utility of this compound in more complex, multicomponent reactions. One such area is the iron-catalyzed conjunctive cross-coupling with electron-rich alkenes and (fluoro)alkyl halides. nih.govrsc.org This three-component reaction allows for the 1,2-dicarbofunctionalization of alkenes, providing a direct route to structurally complex molecules. nih.govrsc.org

In a typical setup, this compound acts as the arylating agent, while an alkyl halide serves as the alkylating agent, and an electron-rich alkene, such as phenyl vinyl ether, acts as the linchpin. nih.govrsc.org The reaction proceeds with good regioselectivity, leading to the 1,2-addition of the aryl and alkyl groups across the double bond. rsc.org The scope of this reaction has been explored with various alkyl halides and vinyl ethers, demonstrating its potential for generating a range of substituted products. nih.govrsc.org Preliminary investigations into an enantioselective version of this transformation have shown promise, suggesting that chiral ligands could be employed to control the stereochemistry of the newly formed chiral centers. nih.govrsc.org

Interactive Table: Scope of Conjunctive Cross-Coupling with this compound

| Alkyl Halide | Alkene | Product Yield | Reference |

| tert-Butyl iodide | Phenyl vinyl ether | 75% | rsc.org |

| Various alkyl halides | Phenyl vinyl ether | Moderate to good | nih.gov |

| Alkyl halides | Linear and branched alkyl vinyl ethers | 29-42% | nih.govrsc.org |

The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, and this compound can serve as the aryl source in palladium-catalyzed versions of this reaction. rsc.orgnih.gov This process involves the coupling of an enolate, generated from a carbonyl compound and a base, with an aryl halide. nih.gov The advent of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction to include a wide variety of enolates derived from ketones, amides, and esters. rsc.orgnih.gov

The mechanism of palladium-catalyzed α-arylation is proposed to proceed via the reductive elimination of an arylpalladium enolate intermediate to form the carbon-carbon bond of the product. nih.gov The structure and reactivity of these intermediates are influenced by their binding mode and the steric and electronic properties of the ligands. nih.gov

While direct use of Grignard reagents like this compound in these reactions is less common than using aryl halides, related methodologies provide a basis for its potential application. For instance, palladium-catalyzed α-arylation of ketones has been achieved with a diverse array of aryl halides under mild conditions using specific phosphine ligands. researchgate.net The choice of ligand is crucial for achieving high yields and selectivity. organic-chemistry.org Furthermore, site-selective α- and γ-arylation of α,β-unsaturated ketones can be controlled by simply changing the phosphine ligand on the palladium catalyst. bohrium.com

In-depth Mechanistic Elucidation of this compound Reactions

The formation and reactions of Grignard reagents, including this compound, are not always straightforward ionic processes. Evidence suggests the involvement of radical intermediates and single-electron transfer (SET) mechanisms, particularly in cross-coupling reactions catalyzed by transition metals like iron. nih.gov

The formation of a Grignard reagent itself can involve radical pathways. unp.edu.ar While early studies using CIDNP (Chemically Induced Dynamic Nuclear Polarization) did not find evidence for radical pairs of the type [R• •MgX], multiplet effects suggested the presence of radical pairs [R• R•]. unp.edu.ar In iron-catalyzed cross-coupling reactions of alkyl halides with aryl Grignard reagents, the results of radical probe experiments are consistent with a mechanism involving the formation of an alkyl radical intermediate. nih.govresearchgate.net This intermediate can then undergo enantioconvergent arylation. nih.gov The loss of stereochemical information observed in some iron- and cobalt-catalyzed cross-coupling reactions is attributed to single-electron transfer processes occurring during the transmetalation step. nih.gov

The reaction of Grignard reagents can be very fast, and in some cases, the rate may be diffusion-controlled. nih.gov This has been suggested to explain the failure to observe kinetic isotope effects in some reactions. nih.gov The mechanism for the reaction of highly reactive Grignard reagents with carbonyl compounds has been proposed to have a radical-concerted character, where no free radical intermediates are formed. nih.gov

The outcome of reactions involving this compound is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the catalyst and other reagents. numberanalytics.com

Solvent Effects: The choice of solvent is crucial in Grignard reactions and subsequent cross-coupling processes. numberanalytics.comrsc.org Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for the formation and reaction of Grignard reagents as they solvate the magnesium center, stabilizing the reagent. numberanalytics.com However, in some iron-catalyzed cross-coupling reactions, strongly coordinating solvents like THF can be detrimental, leading to the formation of undesired byproducts. nih.gov In such cases, less coordinating ether solvents may be preferred. nih.gov The polarity and coordinating ability of the solvent can also influence the solubility of reactants and catalysts, and the stability of intermediates, thereby affecting the reaction rate and selectivity. whiterose.ac.uk

Temperature Effects: Temperature can significantly impact the rate and yield of Grignard reactions. numberanalytics.com Higher temperatures generally increase the reaction rate but can sometimes lead to reduced yields due to side reactions or decomposition of the Grignard reagent. numberanalytics.com In some cross-coupling reactions, there is an inverse relationship between temperature and enantioselectivity, with lower temperatures favoring higher enantiomeric excess. beilstein-journals.org For certain iron-catalyzed cross-coupling reactions, maintaining a low temperature (e.g., -5 °C) is critical to prevent the formation of side products and achieve high yields. asianpubs.org

Catalyst and Additive Effects: In catalyzed cross-coupling reactions, the choice of catalyst and any additives is paramount. For instance, in iron-catalyzed cross-coupling of alkyl halides with this compound, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be essential for achieving high yields in a short reaction time. asianpubs.org The ligand on the metal catalyst plays a pivotal role in determining the reactivity and selectivity of the reaction. researchgate.netorganic-chemistry.org

Interactive Table: Influence of Reaction Conditions

| Parameter | Effect | Example | Reference |

| Solvent | Can stabilize or destabilize intermediates, affecting yield and product distribution. | THF can be detrimental in some Fe-catalyzed cross-couplings. | nih.gov |

| Temperature | Affects reaction rate and can influence selectivity and yield. | Lower temperatures can lead to higher enantioselectivity in some asymmetric couplings. | beilstein-journals.org |

| Additives | Can significantly enhance reaction rates and yields. | TMEDA is crucial for some Fe-catalyzed cross-couplings. | asianpubs.org |

Competitive Reaction Pathways and Side Reaction Suppression Strategies

The reactivity of this compound, a prominent Grignard reagent, is not solely directed towards the desired nucleophilic addition or cross-coupling product. Several competitive reaction pathways exist, leading to the formation of undesired byproducts. Understanding these pathways is crucial for developing strategies to suppress them and enhance the yield of the target molecule.

One of the most significant side reactions involving this compound is homocoupling , which results in the formation of 4,4'-biphenyl. mnstate.edulibretexts.org This reaction is thought to occur through the coupling of two 4-biphenyl radicals, which can be generated during the formation of the Grignard reagent or in the course of its subsequent reactions. mnstate.edu The formation of this biphenyl (B1667301) impurity is particularly favored at higher concentrations of the Grignard reagent and elevated reaction temperatures. libretexts.org

Another competitive pathway is reaction with protic sources . Grignard reagents are strong bases and will readily react with any available acidic protons in the reaction mixture, such as those from water or alcohols, to produce biphenyl. mnstate.edu This underscores the critical importance of maintaining strictly anhydrous reaction conditions.

In the context of cross-coupling reactions, particularly with alkyl or aryl halides, other side reactions can diminish the yield of the desired product. These can include reduction of the halide and formation of other undesired coupling products.

Strategies to suppress these side reactions and improve the selectivity of reactions involving this compound often involve the use of catalysts, additives, and careful control of reaction parameters.

Catalytic Strategies:

Transition metal catalysts have been extensively investigated to promote the desired cross-coupling reaction while minimizing homocoupling. Iron, copper, nickel, and rhodium-based catalysts have all shown efficacy.

Iron Catalysts: Iron salts, such as FeCl₃, in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), can effectively catalyze the cross-coupling of this compound with alkyl halides, leading to high yields of the corresponding 4-alkylbiphenyls. researchgate.netresearchgate.net The use of specific iron(II) complexes can also afford high conversions with minimal homocoupling of the electrophile. researchgate.net

Copper Catalysts: Cuprous iodide (CuI) has been demonstrated as a cost-effective and environmentally benign catalyst for the cross-coupling of aryl Grignard reagents with alkyl bromides. asianpubs.org In one study, the reaction of biphenylmagnesium bromide with 1-bromobutane (B133212) in the presence of CuI resulted in a 92.9% yield of 4-butylbiphenyl. asianpubs.org

Nickel Catalysts: Nickel complexes are also effective for promoting cross-coupling reactions. For instance, nickel-catalyzed difluoromethylation of this compound has been achieved in high yield. lookchem.com

Rhodium Catalysts: Rhodium catalysts, such as RhCl(PPh₃)₃, have been employed to facilitate the homo-coupling of aryl Grignard reagents when desired, but can also be tailored for cross-coupling reactions. nih.govbeilstein-journals.org

The choice of catalyst and ligand can significantly influence the reaction outcome. For example, the use of bulky ligands can help prevent homocoupling. reddit.com

Influence of Substituents and Reaction Conditions:

The electronic nature of the substituents on the Grignard reagent can affect its reactivity and the prevalence of side reactions. For instance, the introduction of a fluorine atom on the biphenyl scaffold has been shown to suppress homocoupling by 12-18% compared to non-fluorinated analogs. vulcanchem.com This is attributed to the electron-withdrawing nature of fluorine, which reduces the electron density at the magnesium center. vulcanchem.com

Careful control of reaction conditions is paramount. Key parameters include:

Temperature: Lowering the reaction temperature can often suppress the rate of side reactions, including homocoupling.

Solvent: The choice of solvent is critical for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent that acts as a Lewis base, coordinating to the magnesium and enhancing stability. vulcanchem.com

Concentration: As mentioned, high concentrations of the Grignard reagent can favor the formation of the homocoupled biphenyl product. libretexts.org

Data on Suppression of Side Reactions:

The effectiveness of different strategies can be seen in the reported yields of cross-coupling products versus side products under various conditions.

| Catalyst System | Grignard Reagent | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃/TMEDA | Biphenylmagnesium bromide | Alkyl bromide | Cross-coupling product | Good yields | researchgate.netresearchgate.net |

| CuI | Biphenylmagnesium bromide | 1-Bromobutane | 4-Butylbiphenyl | 92.9 | asianpubs.org |

| Ni(cod)₂/TMEDA | This compound | Difluoroiodomethane | 4-(Difluoromethyl)-1,1'-biphenyl | 87 | lookchem.com |

| Grignard Reagent | Observation | Reference |

|---|---|---|

| 4-(3-Fluorophenyl)phenylmagnesium bromide | Homocoupling suppressed by 12-18% compared to non-fluorinated analog | vulcanchem.com |

By carefully selecting catalysts, additives, and reaction conditions, the competitive side reactions of this compound can be effectively suppressed, leading to higher yields and purer products in synthetic applications.

Advanced Synthetic Applications and Methodological Advancements with 4 Biphenylmagnesium Bromide

Strategic Construction of Biphenyl (B1667301) Derivatives and Substituted Aromatic Systems

4-Biphenylmagnesium bromide serves as a important reagent in the synthesis of biphenyl derivatives and more complex substituted aromatic structures. atomfair.com Its utility is prominently demonstrated in various cross-coupling reactions, where it acts as a potent nucleophilic source of the 4-biphenylyl group. These reactions are fundamental for creating carbon-carbon bonds, particularly in the construction of biaryl systems which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. atomfair.com

A significant application of this compound is in transition metal-catalyzed cross-coupling reactions such as Kumada and Negishi couplings. atomfair.com More recently, iron-catalyzed cross-coupling reactions have emerged as a cost-effective and highly reactive method. In one such protocol, this compound is coupled with various alkyl halides in the presence of an iron(III) chloride (FeCl₃) catalyst and N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive. asianpubs.orgasianpubs.org This method allows for the rapid formation of 4-alkylbiphenyls in high yields, often completing within 30 minutes at low temperatures. asianpubs.org The reaction demonstrates broad applicability with a range of primary and secondary alkyl bromides. asianpubs.orgasianpubs.org

The general scheme for this iron-catalyzed cross-coupling is as follows: R-X + this compound → 4-Alkylbiphenyl

Research has shown that the reaction conditions, such as temperature and the amount of catalyst and additive, are crucial for optimal results. asianpubs.orgasianpubs.org The use of TMEDA and maintaining a temperature around -5 °C are key to achieving high yields, which can be up to 92.3%. asianpubs.orgasianpubs.org

| Alkyl Halide (R-X) | Product | Yield (%) |

| n-C₄H₉Br | 4-Butylbiphenyl | 85.2 |

| n-C₆H₁₃Br | 4-Hexylbiphenyl | 88.6 |

| n-C₈H₁₇Br | 4-Octylbiphenyl | 90.5 |

| n-C₁₀H₂₁Br | 4-Decylbiphenyl | 91.3 |

| n-C₁₂H₂₅Br | 4-Dodecylbiphenyl | 92.3 |

| c-C₆H₁₁Br | 4-Cyclohexylbiphenyl | 81.7 |

This table presents the yields of 4-alkylbiphenyls from the iron-catalyzed cross-coupling of this compound with various alkyl bromides. asianpubs.org

Integration into the Total Synthesis of Complex Organic Architectures

The utility of biphenyl-containing Grignard reagents, such as this compound, extends to the assembly of complex polycyclic aromatic hydrocarbons (PAHs). A notable example is the synthesis of phenanthrene (B1679779) derivatives through a chromium-catalyzed annulation reaction. ntu.edu.sgacs.org Phenanthrenes are core structures in various materials and natural products. ntu.edu.sg This methodology involves the reaction of a 2-biaryl Grignard reagent with an alkyne, catalyzed by a chromium(II) chloride/2,2'-bipyridine system. acs.orgchemistryviews.org While the primary example often uses 2-biphenylmagnesium bromide, the principle applies to related biaryl Grignard reagents for constructing diverse phenanthrene structures. chemistryviews.org

The reaction circumvents the need for an external oxidant by using an excess of the alkyne as a hydrogen acceptor, a mechanistically unique feature compared to similar iron-catalyzed methods which require a sacrificial equivalent of the Grignard reagent. acs.orgchemistryviews.org This chromium-catalyzed approach provides moderate to good yields and tolerates a variety of aryl- and alkyl-substituted internal alkynes. ntu.edu.sgacs.orgacs.org The process likely proceeds through multiple intramolecular C-H activation steps on the chromium center. acs.org

In a related context, Grignard reagents like 4-methoxyphenylmagnesium bromide have been instrumental in the total synthesis of the antibiotic natural product (–)-centrolobine. sci-hub.se This involves a key nucleophilic addition to a lactenone intermediate, demonstrating the power of aryl Grignard reagents in building complex chiral molecules. sci-hub.se While not a direct use of this compound, it highlights the strategic importance of this class of reagents in multistep synthesis.

Development and Refinement of Novel Synthetic Methodologies Utilizing this compound as a Key Reagent

Multi-Component Coupling Strategies

Recent advancements have incorporated this compound into powerful multi-component reactions, which allow for the rapid construction of molecular complexity in a single step. nih.gov An exemplary case is the iron-catalyzed three-component dicarbofunctionalization of electron-rich alkenes. rsc.org In this transformation, an alkyl or (fluoro)alkyl halide, an aryl or alkyl vinyl ether (acting as a linchpin), and an sp²-hybridized Grignard reagent like this compound are coupled together. nih.govrsc.org

This method is particularly valuable as it can introduce fluoroalkyl groups, a common motif in pharmaceuticals, into complex scaffolds in one step. rsc.org The reaction demonstrates regioselectivity, with the aryl Grignard and the alkyl group adding across the double bond of the vinyl ether. rsc.org The scope of the reaction is broad, accommodating various alkyl halides and vinyl ethers. nih.govrsc.org

| Alkyl Halide | Vinyl Ether | Product | Yield (%) |

| 1-Iodoadamantane | Phenyl vinyl ether | 1-(1-Adamantyl)-1-phenoxy-2-(4-biphenylyl)ethane | 65 |

| 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane | Phenyl vinyl ether | 1-Phenoxy-1-(nonafluorohexyl)-2-(4-biphenylyl)ethane | 71 |

| 2-Bromo-2-methylbutane | Phenyl vinyl ether | 1-Phenoxy-1-(1,1-dimethylpropyl)-2-(4-biphenylyl)ethane | 51 |

| tert-Butyl chloride | Phenyl vinyl ether | 1-Phenoxy-1-(tert-butyl)-2-(4-biphenylyl)ethane | 39 |

| tert-Butyl iodide | Ethyl vinyl ether | 4-(1-Ethoxy-3,3-dimethylbutyl)-1,1'-biphenyl | 36 |

This table showcases the isolated yields for the iron-catalyzed three-component cross-coupling using this compound with various alkyl halides and vinyl ethers. nih.govrsc.org

Grignard-Type Reactions in Modern Synthetic Paradigms

The classical Grignard reaction has been continuously refined. Modern paradigms focus on improving efficiency, selectivity, and functional group tolerance, often through the use of additives or new catalytic systems. For instance, iron-catalyzed cross-coupling reactions represent a significant advancement over traditional methods for coupling Grignard reagents with organic halides. asianpubs.org The use of inexpensive and environmentally benign iron catalysts makes these processes more attractive for large-scale synthesis. asianpubs.org The addition of ligands like TMEDA has been shown to be critical, accelerating the reaction and enabling high yields in very short reaction times. asianpubs.org

Another advancement involves the preparation of highly active Grignard reagents. The use of additives like lithium chloride (LiCl) to form "turbo-Grignard" reagents can enhance reactivity. For example, the 2-biphenylmagnesium bromide–lithium chloride complex was used in the chromium-catalyzed synthesis of phenanthrenes to improve performance. acs.orgchemistryviews.org Similarly, the activation of magnesium metal, for instance with iodine or 1,2-dibromoethane (B42909), is a crucial step to ensure the reliable initiation of Grignard reagent formation. google.comvulcanchem.com

Scalability and Industrial Process Considerations for this compound Chemistry

The transition of synthetic methodologies from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and cost. Grignard reactions, including those with this compound, are highly exothermic and the reagents are sensitive to air and moisture, posing significant safety challenges. researchgate.netmt.comnumberanalytics.com

Key industrial considerations include:

Thermal Hazard Management : The formation of Grignard reagents is highly exothermic and can have a variable induction period, which can lead to a dangerous accumulation of unreacted starting material followed by a runaway reaction. researchgate.netmt.com Industrial processes require robust cooling systems and real-time monitoring of reaction parameters like temperature and heat release to maintain control. researchgate.net Calorimetry studies are often employed to understand the thermal profile and determine critical parameters like the maximum temperature of the synthesis reaction (MTSR). researchgate.nethelgroup.com

Solvent and Reagent Purity : Grignard reagents react violently with water. numberanalytics.com Therefore, all solvents (commonly THF or diethyl ether) and glassware must be rigorously dried to prevent quenching the reagent and reducing the yield. researchgate.net The presence of water can also significantly impact the thermal behavior of the reaction. researchgate.net

Process Control and Automation : To enhance safety and efficiency, industrial-scale Grignard reactions benefit from automated control systems. researchgate.net Real-time monitoring, for instance using inline infrared spectroscopy, can track the concentration of reactants and the formation of the Grignard reagent, allowing for controlled addition of reagents and preventing accumulation. mt.comresearchgate.net

Continuous Flow Chemistry : Continuous flow processing is emerging as a safer and more efficient alternative to traditional batch processing for Grignard reactions. mt.comwordpress.com Flow reactors offer superior heat transfer and a much smaller reaction volume at any given time, significantly reducing the risks associated with potential exotherms. wordpress.com This approach has been successfully applied in the pharmaceutical industry for Barbier/Grignard-type reactions, leading to reduced solvent usage and improved product quality. wordpress.com

Equipment and Handling : Processes must be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture. researchgate.netreachemchemicals.com Industrial reactors are typically equipped with pressure relief systems, such as rupture disks, as a final layer of protection. researchgate.net

By addressing these factors, the powerful synthetic capabilities of this compound can be harnessed safely and efficiently on an industrial scale for the production of fine chemicals and pharmaceutical intermediates. atomfair.comreachemchemicals.com

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies of the Electronic Structure and Reactivity of 4-Biphenylmagnesium Bromide

The C-Mg bond in this compound is highly polarized, with a significant accumulation of negative charge on the ipso-carbon of the biphenyl (B1667301) group. This high degree of charge separation is a hallmark of Grignard reagents and is the primary reason for their strong nucleophilicity and basicity. Computational models can precisely quantify this charge distribution, often through methods like Natural Bond Orbital (NBO) analysis.

Key Electronic Properties from Quantum Mechanical Calculations:

| Property | Description | Typical Calculated Value Range for Aryl Grignards |

| C-Mg Bond Length | The distance between the carbon atom of the biphenyl ring and the magnesium atom. | 2.1 - 2.3 Å |

| Natural Charge on Ipso-Carbon | The calculated partial charge on the carbon atom bonded to magnesium, indicating its nucleophilicity. | -0.8 to -1.0 e |

| Natural Charge on Magnesium | The calculated partial charge on the magnesium atom. | +1.0 to +1.2 e |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, often localized on the C-Mg bond, indicating the molecule's ability to donate electrons. | -2.5 to -3.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. | +0.5 to +1.5 eV |

The reactivity of this compound is intrinsically linked to its electronic structure. The high negative charge on the ipso-carbon makes it a potent nucleophile, readily attacking electrophilic centers. Quantum mechanical calculations can model the interaction of the Grignard reagent with various electrophiles, providing insights into the initial stages of a reaction.

Computational Modeling of Reaction Pathways, Intermediates, and Transition States in Grignard Reactions

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, locate stable intermediates, and characterize the high-energy transition states that govern the reaction rate.

For instance, in the reaction of this compound with a carbonyl compound, computational models can elucidate the step-by-step process. This typically involves the initial coordination of the magnesium atom to the carbonyl oxygen, followed by the nucleophilic attack of the biphenyl group on the carbonyl carbon. The geometry of the transition state for this nucleophilic addition can be precisely calculated, providing crucial information about the reaction's activation energy.

The Schlenk equilibrium, a fundamental aspect of Grignard chemistry where 2 RMgX ⇌ R₂Mg + MgX₂, can also be modeled computationally. nih.govnih.gov These calculations can predict the relative stabilities of the monomeric this compound, the dimeric species, and the corresponding diorganomagnesium and magnesium bromide species in solution. nih.govnih.gov

Calculated Energetics for a Model Grignard Reaction (this compound + Formaldehyde):

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound and formaldehyde (B43269), separated. | 0.0 |

| Pre-reaction Complex | Coordination of the Grignard reagent to the carbonyl oxygen. | -5 to -10 |

| Transition State | The highest energy point along the reaction coordinate for the nucleophilic addition. | +10 to +15 |

| Product Complex | The initial product formed after the C-C bond formation, before workup. | -20 to -30 |

Predictive Capabilities for Reactivity and Selectivity in this compound Mediated Transformations

A significant advantage of computational modeling is its predictive power. By calculating activation energies for different reaction pathways, it is possible to predict the likely outcome of a reaction, including its regioselectivity and stereoselectivity.

For reactions involving this compound with substrates possessing multiple electrophilic sites, computational models can help predict which site will be preferentially attacked. This is achieved by comparing the activation barriers for the different possible reaction channels. The pathway with the lowest activation energy will be the kinetically favored one.

Furthermore, these predictive capabilities extend to understanding the influence of substituents on both the Grignard reagent and the substrate. For example, the effect of adding electron-donating or electron-withdrawing groups to the biphenyl moiety on the reactivity of the Grignard reagent can be systematically studied through computational methods.

Analysis of Solvent Effects and Ligand Interactions through Computational Methods

The solvent plays a crucial role in the structure and reactivity of Grignard reagents. nih.gov this compound in solution is not a simple monomer but is typically coordinated by solvent molecules, most commonly ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.gov Computational methods are essential for understanding these solvent interactions.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a detailed picture of the coordination sphere around the magnesium atom. These models have shown that the magnesium center in Grignard reagents is typically tetracoordinate or pentacoordinate, with solvent molecules occupying the coordination sites. acs.org The number and arrangement of these solvent molecules can significantly impact the reactivity of the Grignard reagent. nih.govacs.org

Implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, can also be used to account for the bulk solvent effects on the reaction energetics.

The interaction with other ligands, such as additives used to modify the reactivity of Grignard reagents, can also be studied computationally. These calculations can reveal how ligands bind to the magnesium center, alter the electronic structure of the Grignard reagent, and influence the course of a reaction.

Future Research Directions and Emerging Trends in 4 Biphenylmagnesium Bromide Chemistry

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of innovative catalytic systems is a primary focus for advancing the use of 4-biphenylmagnesium bromide in cross-coupling reactions. While traditional palladium and nickel catalysts are effective, research is shifting towards more economical and benign alternatives, particularly iron-based catalysts.

Recent studies have demonstrated the high reactivity of iron(III) chloride (FeCl₃) in catalyzing the cross-coupling of alkyl halides with biphenylmagnesium bromide. asianpubs.org The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) as a co-ligand has been shown to dramatically accelerate these reactions, allowing them to proceed to high yields in very short reaction times, often within 30 minutes at low temperatures. asianpubs.org This iron-catalyzed approach represents a significant improvement over some copper-catalyzed systems, which may require longer reaction times to achieve comparable yields. asianpubs.org

Future research is aimed at expanding the scope of iron catalysts, including the development of novel ligand systems to further control selectivity. For instance, N-heterocyclic carbenes (NHCs) and tridentate β-aminoketone ligands are being explored to stabilize iron catalytic species, which could lead to improved functional group tolerance and broader substrate compatibility. acgpubs.org The goal is to create highly active and selective catalyst systems that are also cost-effective and environmentally friendly.

Table 1: Comparison of Catalytic Systems for Cross-Coupling with Biphenylmagnesium Bromide

| Catalyst System | Substrate | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| FeCl₃ / TMEDA | Alkyl Bromides | 0.5 hours | Good to Excellent | asianpubs.org |

| CuCl₂ | Alkyl Bromides | 6 hours | High | asianpubs.org |

| Palladium Acetate / Phosphine (B1218219) Ligand | Aryl Halides | Room Temp | - | researchgate.net |

Development of Asymmetric Transformations and Enantioselective Syntheses

A significant frontier in the chemistry of this compound is its application in asymmetric synthesis to produce chiral molecules with high enantiomeric purity. york.ac.uk This is particularly relevant for the pharmaceutical industry, where single-enantiomer drugs are often more effective and have fewer side effects.

Preliminary research has indicated the potential for developing enantioselective variants of iron-catalyzed cross-coupling reactions. nih.gov The key to this approach lies in the design and application of chiral ligands that can effectively transfer stereochemical information during the carbon-carbon bond-forming step. While the successful enantioselective coupling of organometallic nucleophiles with organic electrophiles using chiral iron catalysts has been demonstrated for other systems, its application specifically with this compound is an active area of investigation. acgpubs.orgnih.gov

Future work will concentrate on synthesizing and screening a diverse library of chiral ligands, including those based on privileged backbones like BINOL and TADDOL, as well as novel N-heterocyclic carbene and phosphine ligands. The objective is to develop catalytic systems that can achieve high enantiomeric excess (e.e.) for a broad range of substrates, paving the way for the efficient synthesis of chiral biphenyl-containing compounds. nih.gov

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

In line with the growing emphasis on green chemistry, future research will increasingly focus on making reactions involving this compound more sustainable. umontpellier.fr This involves several strategies, including the use of more environmentally benign solvents, reducing waste, and improving energy efficiency. One promising approach is the replacement of traditional solvents like tetrahydrofuran (B95107) (THF) with alternatives like toluene, which can reduce costs and the formation of byproducts. vulcanchem.com

Application in the Synthesis of Advanced Materials Precursors

The biphenyl (B1667301) unit is a key structural motif in a variety of advanced materials, including conducting polymers, liquid crystals, and components for organic electronics. This compound serves as a crucial building block for introducing this moiety into larger, more complex molecular architectures.

A notable application is in the synthesis of π-stacked polyfluorene oligomers, which are of interest for their potential use as "molecular wires" in nanoelectronics. mdpi.com In these syntheses, this compound (or its 2-isomer) is reacted with fluorene-based electrophiles to construct the desired cofacially-arrayed structures. mdpi.com However, steric hindrance can be a significant challenge in these reactions. mdpi.com

Future research will focus on overcoming these synthetic hurdles and expanding the range of materials accessible from this Grignard reagent. This includes the development of new polymerization methodologies and the synthesis of novel, functionalized biphenyl-containing monomers. The reaction of this compound with precursors like lead(II) chloride to form organolead compounds also opens avenues for creating new materials with interesting electronic and optical properties. researchgate.net

Table 2: Examples of Advanced Materials Derived from Biphenyl Grignard Reagents

| Material Type | Precursor Reactant | Potential Application | Reference |

|---|---|---|---|

| Conducting Polymers | - | Electronics | |

| Polyfluorene Wires | Fluorenone derivatives | Molecular Electronics | mdpi.com |

| Organolead Compounds | Lead(II) chloride | Novel Electronic Materials | researchgate.net |

Utilization of Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. The application of advanced analytical techniques for in situ reaction monitoring is a key trend in the study of reactions involving this compound. rsc.org

Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to observe the formation and consumption of reactants, intermediates, and products in real-time, directly within the reaction vessel. fu-berlin.deresearchgate.net This provides invaluable kinetic and mechanistic data that is often impossible to obtain through traditional offline analysis. For instance, in situ IR spectroscopy can be interfaced with microwave reactors to monitor fast, high-temperature reactions. rsc.org Similarly, specialized LED-NMR setups enable the monitoring of photochemical reactions as they occur. researchgate.net

Future applications of these techniques will focus on elucidating the complex mechanisms of iron-catalyzed cross-coupling reactions and asymmetric transformations involving this compound. By identifying key catalytic intermediates and understanding their behavior, researchers can rationally design more efficient and selective catalysts and reaction protocols. fu-berlin.de

Q & A

Q. What are the optimal conditions for synthesizing 4-biphenylmagnesium bromide, and how does solvent choice influence reaction efficiency?

- Methodological Answer : Synthesis typically involves reacting 4-bromobiphenyl with magnesium metal in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under inert atmosphere. Solvent polarity and boiling point critically affect Grignard reagent stability: THF enhances reactivity due to its higher polarity, while diethyl ether is preferred for volatile substrates. Ensure magnesium activation (e.g., via iodine or mechanical stirring) to initiate the exothermic reaction. Monitor reaction progress via gas evolution and color change (grayish suspension to dark solution) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates flammable hydrocarbons.

- Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to reactivity with Grignard reagents.

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) followed by ethanol to quench residual reactivity.

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Reference SDS guidelines for similar organomagnesium compounds .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated THF confirms biphenyl moiety integrity (e.g., aromatic protons at δ 7.2–7.8 ppm).

- Titration : Use Gilman titration to quantify active magnesium content.

- Elemental Analysis : Validate bromine and magnesium stoichiometry.

- GC-MS : Detect residual solvents or byproducts post-synthesis .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be probed to distinguish between nucleophilic addition and single-electron transfer pathways?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates with substrates of varying electrophilicity (e.g., aldehydes vs. ketones). Faster rates with ketones suggest radical intermediates (single-electron transfer).

- Radical Traps : Introduce TEMPO; suppressed yields indicate radical pathways.

- Computational Modeling : DFT calculations predict transition states and charge distribution during bond formation .

Q. How should researchers address contradictions in reported reaction yields when using this compound in cross-coupling reactions?

- Methodological Answer : Systematically evaluate variables:

- Catalyst Loading : Optimize transition-metal catalysts (e.g., Ni/Fe) for specific substrates.

- Temperature Gradients : Use controlled heating (e.g., microwave-assisted vs. oil bath) to assess exothermic effects.

- Byproduct Analysis : Employ HPLC or LC-MS to identify side products (e.g., homocoupling vs. protodebromination). Replicate conditions from conflicting studies to isolate critical factors .

Q. What challenges arise when scaling up this compound synthesis, and how can batch variability be minimized?

- Methodological Answer :

- Heat Dissipation : Use jacketed reactors with precise temperature control to manage exothermicity.

- Magnesium Surface Area : Optimize particle size (e.g., turnings vs. powder) for consistent activation.

- Solvent Purity : Ensure anhydrous conditions via molecular sieves or distillation.

- In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time reaction tracking .

Q. What role does this compound play in synthesizing functionalized biphenyl derivatives for pharmaceutical intermediates?

- Methodological Answer :

- Carbon-Carbon Bond Formation : React with carbonyl compounds (e.g., esters, nitriles) to generate biphenyl alcohols or ketones.

- Cross-Coupling : Employ Kumada coupling with aryl halides to construct polyaromatic systems.

- Functional Group Compatibility : Use protecting groups (e.g., silyl ethers) to prevent undesired side reactions. Case studies include antiviral agent precursors and liquid crystal materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.